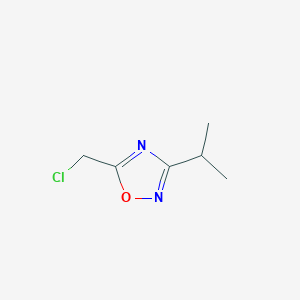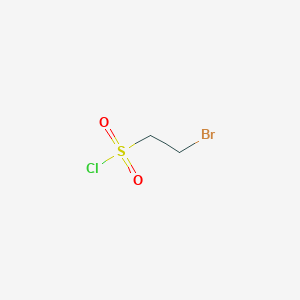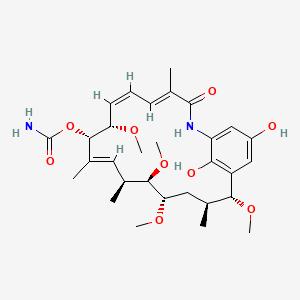![molecular formula C8H9NO B1282845 3,4-Dihydro-2H-pyrano[2,3-b]pyridin CAS No. 26267-89-0](/img/structure/B1282845.png)
3,4-Dihydro-2H-pyrano[2,3-b]pyridin
Übersicht
Beschreibung
3,4-Dihydro-2H-pyrano[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H9NO It is a member of the pyranopyridine family, characterized by a fused pyridine and pyran ring system
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-2H-pyrano[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Wirkmechanismus
Target of Action
The primary target of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine is the metabotropic glutamate receptor 2 (mGluR2) . This receptor has been extensively studied as a therapeutic target for several brain disorders, such as schizophrenia, depression, and Alzheimer’s disease .
Mode of Action
3,4-Dihydro-2H-pyrano[2,3-b]pyridine interacts with mGluR2 as a negative allosteric modulator (NAM) . This means it binds to a site on the receptor that is distinct from the active site, leading to a decrease in the receptor’s activity . The compound exhibits potent mGluR2 functional activity in a glutamate-induced calcium mobilization assay .
Biochemical Pathways
The interaction of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine with mGluR2 affects the glutamate signaling pathway . This pathway is crucial for normal brain function, and its dysregulation is associated with various neurological disorders . The compound’s action as a negative allosteric modulator of mGluR2 can help restore the balance in glutamate signaling .
Pharmacokinetics
Its potential as a positron emission tomography (pet) imaging ligand suggests it may have suitable bioavailability and metabolic stability for in vivo applications .
Result of Action
The molecular and cellular effects of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine’s action include a decrease in the activity of mGluR2, leading to changes in glutamate signaling . This can potentially alleviate symptoms of disorders associated with dysregulated glutamate signaling, such as schizophrenia, depression, and Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine typically involves multi-component reactions. One common method includes the reaction of aldehydes, malononitrile, and 2-pyridone in the presence of a base such as potassium carbonate in ethanol under reflux conditions . Another approach involves the use of microwave irradiation to accelerate the reaction, providing higher yields in shorter reaction times .
Industrial Production Methods
While specific industrial production methods for 3,4-Dihydro-2H-pyrano[2,3-b]pyridine are not extensively documented, the general principles of heterocyclic compound synthesis apply. These include optimizing reaction conditions for scale-up, ensuring the purity of starting materials, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-2H-pyrano[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridine and pyran derivatives, which can be further functionalized for specific applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dihydro-2H-pyrano[3,2-b]pyridine
- 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine
Uniqueness
3,4-Dihydro-2H-pyrano[2,3-b]pyridine is unique due to its specific ring fusion and the presence of both pyridine and pyran rings. This structural arrangement provides distinct electronic and steric properties, making it a versatile scaffold for various chemical transformations and biological interactions .
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-3-7-4-2-6-10-8(7)9-5-1/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFMNHKLXSDLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=CC=C2)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543403 | |
| Record name | 3,4-Dihydro-2H-pyrano[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26267-89-0 | |
| Record name | 3,4-Dihydro-2H-pyrano[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,4-dihydro-2H-pyrano[2,3-b]pyridine derivatives interesting for pharmaceutical research?
A1: Research indicates that specific derivatives within this chemical class exhibit high binding affinity to the metabotropic glutamate receptor 2 (mGluR2) [, ]. This receptor subtype is implicated in various neuropsychiatric disorders, making mGluR2 a promising therapeutic target.
Q2: How does 5-(2-fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide ([11C]13) interact with mGluR2?
A2: [11C]13 acts as a potent negative allosteric modulator (NAM) of mGluR2 [, ]. This means it binds to a site distinct from the glutamate binding site and reduces the receptor's activity.
Q3: What evidence supports the specific binding of [11C]13 to mGluR2 in vivo?
A3: Positron emission tomography (PET) studies in rats and nonhuman primates showed that [11C]13 accumulates in brain regions known to have high mGluR2 expression [, ]. Pre-treatment with other mGluR2 NAMs, like VU6001966 and MNI-137, significantly reduced the accumulation of [11C]13, indicating competition for the same binding site [, ].
Q4: Beyond [11C]13, what other synthetic approaches exist for 3,4-dihydro-2H-pyrano[2,3-b]pyridine derivatives?
A4: Several strategies have been explored, including: * Intramolecular Inverse Electron Demand Diels-Alder Reactions: This approach utilizes appropriately functionalized 1,2,4-triazines with alkynes as starting materials, allowing for the introduction of various substituents [, , , , ]. * Microwave-Assisted Synthesis: This method, applied to the Diels-Alder approach, offers accelerated reaction times and potentially improved yields [, ].
Q5: How do structural modifications within the 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold influence biological activity?
A5: While the provided research focuses primarily on [11C]13, general synthetic approaches suggest that substitutions at various positions on the core scaffold are achievable [, , ]. This structural flexibility is crucial for exploring structure-activity relationships (SAR) and optimizing compounds for desired pharmacological properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















